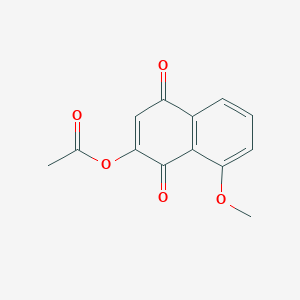![molecular formula C13H16ClN3 B11863526 4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11863526.png)
4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine is a heterocyclic compound with the molecular formula C₁₃H₁₆ClN₃. It is a derivative of pyrrolopyrimidine, characterized by the presence of a chlorine atom at the 4th position, a cyclohexyl group at the 7th position, and a methyl group at the 6th position. This compound is of significant interest in pharmaceutical and chemical research due to its potential biological activities and applications in drug development .
Preparation Methods
The synthesis of 4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be achieved through several synthetic routes. One common method involves the use of dimethyl malonate as a starting material. The process includes a seven-step synthesis with an overall yield of 31% . The reaction conditions typically involve the use of solvents like tetrahydrofuran and reagents such as sodium tert-butoxide and formamidine . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for higher yields and purity.
Chemical Reactions Analysis
4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include phosphorus oxychloride for chlorination and potassium osmate hydrate for oxidation . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine has several scientific research applications:
Pharmaceutical Research: It serves as a building block in the synthesis of various pharmaceutical intermediates and drugs, including Janus kinase inhibitors used in the treatment of cancer and inflammatory diseases.
Chemical Biology: The compound is used in the study of biological pathways and molecular interactions due to its ability to interact with specific molecular targets.
Medicinal Chemistry: Researchers explore its potential as a lead compound for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of 4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of Janus kinase enzymes, thereby interfering with the JAK-STAT signaling pathway. This pathway is crucial for cell division, survival, and immune responses . By modulating this pathway, the compound can exert anti-inflammatory and anticancer effects.
Comparison with Similar Compounds
4-Chloro-7-cyclohexyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine can be compared with other pyrrolopyrimidine derivatives, such as:
4-Chloro-7H-pyrrolo[2,3-d]pyrimidine: Lacks the cyclohexyl and methyl groups, making it less hydrophobic and potentially less bioavailable.
4-Chloro-7-phenyl-6-methyl-7H-pyrrolo[2,3-d]pyrimidine: Contains a phenyl group instead of a cyclohexyl group, which may alter its binding affinity and selectivity for molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can influence its pharmacokinetic and pharmacodynamic properties, making it a valuable compound for drug development and research.
Properties
Molecular Formula |
C13H16ClN3 |
|---|---|
Molecular Weight |
249.74 g/mol |
IUPAC Name |
4-chloro-7-cyclohexyl-6-methylpyrrolo[2,3-d]pyrimidine |
InChI |
InChI=1S/C13H16ClN3/c1-9-7-11-12(14)15-8-16-13(11)17(9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |
InChI Key |
ONPJOIRDJAPBQW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(N1C3CCCCC3)N=CN=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


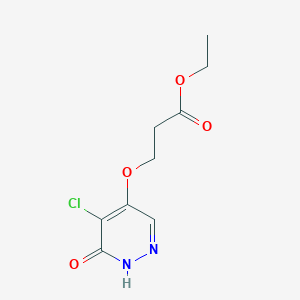
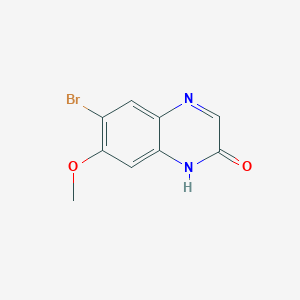
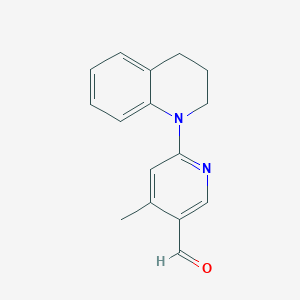
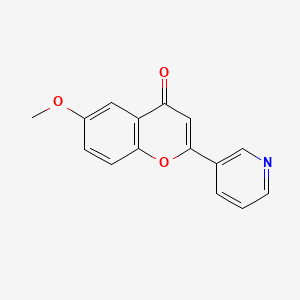
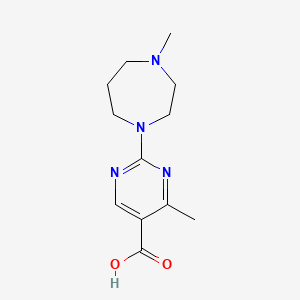
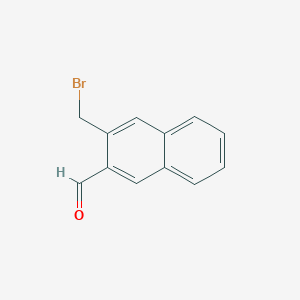
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)

![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)
![2,4-Diamino-5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-3-carbonitrile](/img/structure/B11863506.png)
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)


